molecular formula C12H13NO2 B2588360 1-Methyl-6-(oxiran-2-ylmethoxy)indole CAS No. 2411287-51-7

1-Methyl-6-(oxiran-2-ylmethoxy)indole

Cat. No.: B2588360
CAS No.: 2411287-51-7
M. Wt: 203.241
InChI Key: ROFNRWMBUUTHOF-UHFFFAOYSA-N
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Description

1-Methyl-6-(oxiran-2-ylmethoxy)indole is a synthetically valuable indole derivative featuring a reactive epoxide (oxirane) ring. This molecular architecture is of significant interest in medicinal chemistry for developing novel bioactive compounds. The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and FDA-approved medications . The epoxide moiety serves as a versatile chemical handle for further derivatization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Compounds incorporating the 6-(oxiran-2-ylmethoxy) group on nitrogen-containing heterocycles like carbazoles (structurally similar to indoles) have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains, including S. aureus , B. subtilis , E. coli , C. albicans , and A. niger . Furthermore, the indole core is a recognized pharmacophore in anticancer research . Various indole derivatives are known to target key oncogenic pathways, such as by inhibiting tyrosine kinase activity of EGFR and VEGFR-2, which are pivotal in cell proliferation and tumor angiogenesis . As a building block, this compound enables the exploration of these therapeutic areas. It is supplied with high purity for use in chemical synthesis and biological screening. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

1-methyl-6-(oxiran-2-ylmethoxy)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-5-4-9-2-3-10(6-12(9)13)14-7-11-8-15-11/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFNRWMBUUTHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(oxiran-2-ylmethoxy)indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(oxiran-2-ylmethoxy)indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Amines, thiols, basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced indole derivatives

    Substitution: Substituted indole derivatives with various functional groups

Mechanism of Action

The mechanism of action of 1-Methyl-6-(oxiran-2-ylmethoxy)indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., trifluoromethyl) reduce ring electron density, favoring electrophilic substitution at specific positions .
  • Epoxide groups (as in the target compound) introduce strain and reactivity for ring-opening reactions, enabling downstream modifications .

Key Observations :

  • Epoxide-containing indoles (e.g., compounds in ) exhibit moderate yields (44–64%), likely due to competing side reactions during epoxidation.
  • Methylation reactions (e.g., ) achieve high yields (94%) under optimized conditions (NaH/MeI in DMF).

Physical and Chemical Properties

Compound Name Physical State Melting Point (°C) Reactivity Highlights
7-Methoxy-1H-indole-3-carboxylic acid Solid 199–201 Carboxylic acid enables salt formation
1-Methyl-6-(oxiran-2-ylmethoxy)indole Likely oily (inferred from ) Not reported Epoxide ring-opening with nucleophiles (e.g., amines, thiols)
1-Methyl-6-(trifluoromethyl)indole Colorless oil Not reported CF₃ group enhances thermal/oxidative stability

Epoxide Reactivity : The target compound’s epoxide group is more reactive than azide () or trifluoromethyl () substituents, enabling applications in polymer chemistry or drug conjugate synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Methyl-6-(oxiran-2-ylmethoxy)indole, and how can purity be validated?

  • Methodology : Utilize nucleophilic substitution reactions to introduce the oxiran-2-ylmethoxy group at the 6-position of the indole ring, followed by methylation at the 1-position. For purity validation, employ HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1H^1H-NMR (e.g., δ 3.2–3.5 ppm for oxirane protons and δ 3.8–4.2 ppm for methoxy groups). Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–10) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS every 24 hours. Key degradation products may include ring-opened epoxide derivatives or demethylated indoles. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. What spectroscopic techniques are most effective for characterizing the crystal and molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and dihedral distortions (e.g., oxirane ring planarity). Pair with FT-IR to confirm functional groups (e.g., C-O-C stretching at 1100–1250 cm1^{-1}). For dynamic behavior, use 13C^{13}C-NMR to assess rotational barriers around the methoxy-indole bond .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the epoxide group in this compound with nucleophilic biomolecules?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic regions in the epoxide. Simulate nucleophilic attack by glutathione or water using transition-state modeling. Validate predictions experimentally via kinetic assays under physiological conditions .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations for this compound?

  • Methodology : If SC-XRD shows a planar oxirane ring but NMR suggests puckering, consider dynamic effects (e.g., ring-flipping in solution). Use variable-temperature NMR to probe energy barriers. For SHELX-refined structures, ensure twinning or disorder parameters are correctly modeled to avoid overinterpretation of bond lengths .

Q. How does the spatial arrangement of substituents influence the compound’s interaction with cytochrome P450 enzymes?

  • Methodology : Synthesize analogs with modified substituent positions (e.g., 5-methoxy vs. 6-methoxy) and compare metabolic profiles using liver microsomes. Monitor hydroxylation patterns via LC-MS/MS. Correlate findings with molecular docking studies (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bonding interactions in the enzyme active site .

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